PDE7A Inhibition: Superior Potency to Theophylline in a Fluorescence Polarization Assay
In a direct head-to-head in vitro comparison, a series of novel substituted 4-hydrazinoquinazoline derivatives exhibited significantly greater PDE7A inhibitory potency than the non-selective PDE inhibitor theophylline, with select derivatives achieving IC50 values within 3- to 5-fold of the selective PDE7A inhibitor BRL50481. Specifically, derivatives 4b, 4g, 5c, and 5f demonstrated PDE7A IC50 values in the range of 0.114–0.18 μM, compared to BRL50481 at 0.034 μM and theophylline which was markedly less potent [1]. The full series of 16 synthesized compounds (4a-h and 5a-h) exhibited IC50 values ranging from 0.114 to 1.966 μM, with the majority of compounds outperforming theophylline in this assay [1].
| Evidence Dimension | In vitro PDE7A inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.114–0.18 μM (for most potent derivatives 4b, 4g, 5c, 5f) |
| Comparator Or Baseline | Theophylline (IC50 not specified but less potent than all tested derivatives); BRL50481 (IC50 = 0.034 μM) |
| Quantified Difference | Potent derivatives were 3- to 5-fold less potent than the selective standard BRL50481 but significantly more potent than the non-selective comparator theophylline. |
| Conditions | In vitro fluorescence polarization PDE7A Assay Kit (Catalog no. 60373; BPS Bioscience) in a 384-well format; compounds tested at multiple concentrations. |
Why This Matters
Procurement of 4-hydrazinoquinazoline enables access to a chemical space that yields PDE7A inhibitors with low-micromolar to sub-micromolar potency, a profile relevant for anti-inflammatory drug discovery programs seeking alternatives to non-selective PDE inhibitors.
- [1] El-Malah, A.A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Pharmacology, 15, 1389076. View Source
